molecular formula C7H15NO3S B13311089 4-Amino-4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione

4-Amino-4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione

Cat. No.: B13311089
M. Wt: 193.27 g/mol
InChI Key: ZVOCKOGLMHVHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione is a chemical compound with a unique structure that includes both an amino group and a hydroxyethyl group attached to a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of a thiane derivative with an amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroxy or amino derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-Amino-4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Other Similar Compounds: 4-Amino-4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.

    Thiane derivatives: Compounds with similar thiane rings but different functional groups.

Highlighting Its Uniqueness: The presence of both an amino group and a hydroxyethyl group in this compound makes it unique compared to other thiane derivatives

Comparison with Similar Compounds

  • 4-Amino-4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione derivatives
  • Thiane derivatives with different functional groups

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-(4-amino-1,1-dioxothian-4-yl)ethanol

InChI

InChI=1S/C7H15NO3S/c8-7(1-4-9)2-5-12(10,11)6-3-7/h9H,1-6,8H2

InChI Key

ZVOCKOGLMHVHQZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1(CCO)N

Origin of Product

United States

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